molecular formula C10H9BrClNO B8014084 2-Bromo-5-chloro-N-cyclopropylbenzamide

2-Bromo-5-chloro-N-cyclopropylbenzamide

Cat. No.: B8014084
M. Wt: 274.54 g/mol
InChI Key: VYYPGJKZOSYLQY-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-N-cyclopropylbenzamide is an organic compound with the molecular formula C₁₀H₉BrClNO. It is a derivative of benzamide, featuring bromine and chlorine substituents on the benzene ring and a cyclopropyl group attached to the amide nitrogen. This compound is of interest in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloro-N-cyclopropylbenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-N-cyclopropylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-5-chloro-N-cyclopropylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-N-cyclopropylbenzamide involves its interaction with specific molecular targets. The bromine and chlorine substituents, along with the cyclopropyl group, contribute to its binding affinity and specificity. The compound can inhibit certain enzymes or interact with proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-chloro-N-cyclopropylbenzamide is unique due to the presence of both bromine and chlorine substituents on the benzene ring, combined with a cyclopropyl group on the amide nitrogen. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

2-bromo-5-chloro-N-cyclopropylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClNO/c11-9-4-1-6(12)5-8(9)10(14)13-7-2-3-7/h1,4-5,7H,2-3H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYPGJKZOSYLQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(C=CC(=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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